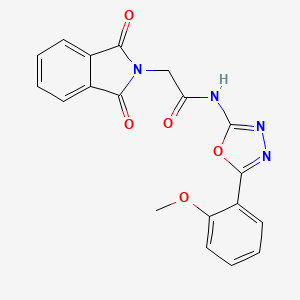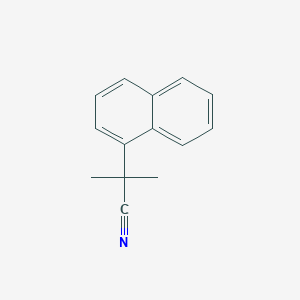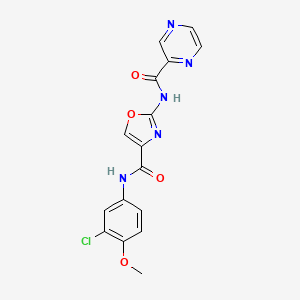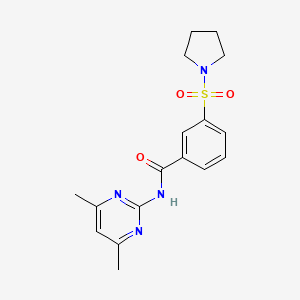
N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide" is a synthetic molecule that appears to be related to a class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential applications in medicine and biochemistry. For instance, compounds with the pyrimidinyl-benzamide structure have been investigated for their anti-HIV activity , effects on monoclonal antibody production , and antimicrobial properties [3, 7]. Additionally, pyridinyl-benzamides have been evaluated as selective inhibitors for human enzymes , and pyrrolidine derivatives have been studied for their anti-proliferative activity and antileishmanial activity .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of different chemical moieties. For example, the synthesis of a compound with anti-HIV activity involved the reaction of isatin derivatives with sulphadimidine . Another study described the synthesis of a pyridine derivative through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . The synthesis processes are often confirmed by various spectroscopic methods such as IR, NMR, and elemental analysis [1, 3, 5, 7, 10].
Molecular Structure Analysis
The molecular structures of these compounds are usually confirmed using spectroscopic techniques like IR, NMR, and sometimes X-ray crystallography [1, 3, 5]. For instance, a novel compound was characterized using 13C NMR, 1H NMR, FT-IR, and MS, and its structure was confirmed by X-ray diffraction . Computational methods such as Density Functional Theory (DFT) are also employed to predict and confirm the molecular structures [3, 5].
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are often predicted using computational tools like ADMET or Swiss ADME [3, 8]. These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compounds. For example, the ADMET properties of a pyrimidinyl-benzamide derivative were calculated to assess its potential as a drug candidate .
Relevant Case Studies
Several case studies have been conducted to evaluate the biological activities of these compounds. For instance, some derivatives showed significant antimicrobial activity against various microbial strains , and others displayed anti-HIV activity . The antileishmanial activity of N-pyridinylimidazolidinones was evaluated both in vitro and in vivo, with some compounds significantly reducing the parasite burden in mice . Additionally, certain pyrrole derivatives exhibited promising anticancer activity against various human cancer cell lines .
科学的研究の応用
Chemical Structure and Properties
N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound involved in various chemical and pharmacological studies. Its structural characteristics facilitate its use in the synthesis of diverse heterocyclic compounds. Mansour and Ghani (2013) conducted comprehensive theoretical and experimental structural studies on a similar sulfonamide compound, highlighting its potential for further chemical analysis and applications in materials science due to its stability and electronic structure (Mansour & Ghani, 2013).
Application in Drug Discovery
This compound's unique structure has been explored in drug discovery, particularly in designing inhibitors for specific proteins or enzymes involved in disease pathways. Gangjee et al. (2008) discussed the synthesis of analogues targeting thymidylate synthase and dihydrofolate reductase, indicating the potential of structurally similar compounds in cancer therapy (Gangjee et al., 2008).
Role in Antibacterial and Antifungal Activities
Compounds with the N-(4,6-dimethylpyrimidin-2-yl) moiety have been evaluated for their microbial activities. Nunna et al. (2014) synthesized derivatives and assessed their antibacterial and antifungal efficacies, revealing that such compounds can serve as bases for developing new antimicrobial agents (Nunna et al., 2014).
Contribution to Monoclonal Antibody Production
In the realm of biotechnology, specifically monoclonal antibody production, Aki et al. (2021) discovered that a related compound improved production in Chinese hamster ovary cell cultures. This indicates the broader applicability of similar compounds in enhancing biopharmaceutical production processes (Aki et al., 2021).
Anticancer Potential
Further, Rasal et al. (2020) highlighted the anticancer potential of derivatives bearing the benzimidazole moiety, underscoring the significant role such compounds can play in oncology, especially in designing molecules with high specificity and efficacy against cancer cell lines (Rasal et al., 2020).
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-10-13(2)19-17(18-12)20-16(22)14-6-5-7-15(11-14)25(23,24)21-8-3-4-9-21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFJIPVIIVMLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

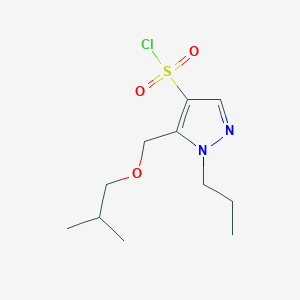
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)
![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)


![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)


